N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine
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Overview
Description
N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities .
Preparation Methods
The synthesis of N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE typically involves the reaction of anthranilic acid with various reagents to form the quinazoline core. The reaction conditions often include the use of acid chlorides, amines, and other organic solvents under controlled temperatures and pressures .
Chemical Reactions Analysis
N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, using reagents like halides or amines
Scientific Research Applications
N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other bioactive molecules.
Medicine: Due to its anticancer properties, it is studied for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE involves its interaction with various molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is unique due to its specific substitution pattern on the quinazoline core. Similar compounds include:
2-(2-chlorophenyl)quinazolin-4-ones: These compounds also exhibit antimicrobial and anticancer activities but differ in their substitution patterns.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: This compound is a potent inhibitor of EGFR and shows significant anticancer activity.
By comparing these compounds, it is evident that N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE stands out due to its unique structure and broad range of biological activities.
Properties
Molecular Formula |
C22H19ClN4 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-N-[2-(2-chlorophenyl)quinazolin-4-yl]-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H19ClN4/c1-27(2)16-13-11-15(12-14-16)24-22-18-8-4-6-10-20(18)25-21(26-22)17-7-3-5-9-19(17)23/h3-14H,1-2H3,(H,24,25,26) |
InChI Key |
QOMLGBNLTWPZGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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